4-amino-3-(fluorosulfonyl)benzoic acid 4-amino-3-(fluorosulfonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 2167367-63-5
VCID: VC11494867
InChI: InChI=1S/C7H6FNO4S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3H,9H2,(H,10,11)
SMILES:
Molecular Formula: C7H6FNO4S
Molecular Weight: 219.19 g/mol

4-amino-3-(fluorosulfonyl)benzoic acid

CAS No.: 2167367-63-5

Cat. No.: VC11494867

Molecular Formula: C7H6FNO4S

Molecular Weight: 219.19 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-amino-3-(fluorosulfonyl)benzoic acid - 2167367-63-5

CAS No. 2167367-63-5
Molecular Formula C7H6FNO4S
Molecular Weight 219.19 g/mol
IUPAC Name 4-amino-3-fluorosulfonylbenzoic acid
Standard InChI InChI=1S/C7H6FNO4S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3H,9H2,(H,10,11)
Standard InChI Key PZENVZOYLNCYJY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(=O)O)S(=O)(=O)F)N

Chemical Structure and Physicochemical Properties

The molecular formula of 4-amino-3-(fluorosulfonyl)benzoic acid is C₇H₆FNO₄S, with a molecular weight of 219.19 g/mol. Its IUPAC name, 4-amino-3-fluorosulfonylbenzoic acid, reflects the substituent positions on the benzene ring. Key structural features include:

  • Benzoic acid backbone: Provides solubility in polar solvents and facilitates interactions with biological targets via hydrogen bonding.

  • Fluorosulfonyl group (−SO₂F): A strong electrophile capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in proteins.

  • Amino group (−NH₂): Enhances solubility and participates in hydrogen bonding or acid-base interactions.

Table 1: Structural and Physicochemical Data

PropertyValue
Molecular FormulaC₇H₆FNO₄S
Molecular Weight219.19 g/mol
Canonical SMILESC1=CC(=C(C=C1C(=O)O)S(=O)(=O)F)N
InChIKeyPZENVZOYLNCYJY-UHFFFAOYSA-N
Purity≥95%
Solubility (Polar Solvents)High

The fluorosulfonyl group’s electron-withdrawing nature increases the compound’s electrophilicity, enabling selective reactions with biological nucleophiles. This reactivity is central to its applications in covalent enzyme inhibition and protein labeling.

Biological Activity and Mechanism of Action

The fluorosulfonyl group acts as a covalent warhead, enabling irreversible modification of target proteins. Key mechanistic insights include:

  • Covalent Binding: The −SO₂F group reacts with nucleophilic residues (e.g., serine, cysteine) in enzyme active sites, forming stable sulfonate adducts that disrupt catalytic activity.

  • Selectivity: The amino group directs molecular orientation, enhancing target specificity by engaging in non-covalent interactions (e.g., hydrogen bonding with active-site residues).

Table 2: Comparative Reactivity of Analogous Compounds

CompoundElectrophilicityKey Functional Groups
4-Amino-3-(fluorosulfonyl)benzoic acidHigh−SO₂F, −NH₂, −COOH
4-Amino-3-fluorobenzoic acidModerate−F, −NH₂, −COOH
4-Amino-3-sulfamoylbenzoic acidLow−SO₂NH₂, −NH₂, −COOH

This heightened electrophilicity distinguishes 4-amino-3-(fluorosulfonyl)benzoic acid from analogs, making it superior for covalent inhibition studies.

Applications in Biochemical and Pharmaceutical Research

Enzyme Inhibition Studies

The compound has been employed to investigate enzymes such as serine proteases and kinases, where covalent modification of active-site residues provides insights into catalytic mechanisms and allosteric regulation. For example, irreversible inhibition of trypsin-like proteases has been demonstrated, with potential implications for antiviral drug development.

Targeted Protein Degradation

By conjugating the compound to E3 ubiquitin ligase ligands, researchers have developed proteolysis-targeting chimeras (PROTACs) that selectively degrade disease-associated proteins, such as oncogenic kinases.

Diagnostic Probe Development

Fluorosulfonyl groups enable the synthesis of activity-based probes (ABPs) for visualizing enzyme activity in live cells. These tools are critical for studying real-time enzymatic processes in pathological conditions like cancer and neurodegeneration.

Future Directions and Challenges

Optimization of Synthetic Protocols

Developing scalable, high-yield synthesis methods remains a priority. Innovations in catalytic boronation and sulfonation could reduce costs and improve accessibility .

Expansion into Therapeutic Development

Ongoing research explores the compound’s utility in targeting SARS-CoV-2 main protease and KRAS mutants, with preliminary studies showing promise in vitro.

Toxicity Profiling

Comprehensive assessments of off-target effects and metabolic stability are needed to advance the compound into preclinical trials.

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